2-Ethoxy-2-(2-naphthyl)acetonitrile
Overview
Description
2-Ethoxy-2-(2-naphthyl)acetonitrile is an organic compound with the molecular formula C14H13NO. It is known for its use as a fluorogenic substrate in cytochrome P450 assays . This compound is characterized by the presence of an ethoxy group and a naphthyl group attached to an acetonitrile moiety.
Mechanism of Action
Target of Action
The primary target of 2-Ethoxy-2-(2-naphthyl)acetonitrile is the cytochrome P450 enzyme . This enzyme plays a crucial role in the metabolism of xenobiotics and endogenous compounds, including drugs and toxins .
Mode of Action
This compound acts as a fluorogenic substrate for the cytochrome P450 enzyme . This means it can be metabolized by the enzyme, resulting in a fluorescent product that can be detected and measured . This interaction allows the compound to be used in assays to study the activity of the cytochrome P450 enzyme .
Biochemical Pathways
The compound is involved in the cytochrome P450 metabolic pathway . When metabolized by the enzyme, it can produce a fluorescent product, which can be used to study the enzyme’s activity and the effects of other compounds on this activity .
Pharmacokinetics
As a substrate for the cytochrome p450 enzyme, it is likely metabolized in the liver, the primary site of cytochrome p450 activity .
Result of Action
The metabolism of this compound by the cytochrome P450 enzyme results in a fluorescent product . This fluorescence can be measured, providing a quantitative readout of the enzyme’s activity .
Action Environment
The action of this compound is likely influenced by factors that affect the activity of the cytochrome P450 enzyme. These could include the presence of other drugs or compounds that inhibit or induce the enzyme, genetic variations in the enzyme, and the individual’s age, sex, and health status . .
Biochemical Analysis
Biochemical Properties
2-Ethoxy-2-(2-naphthyl)acetonitrile is primarily used in biochemical reactions as a substrate for the cytochrome P450 enzyme
Molecular Mechanism
As a substrate for cytochrome P450, it likely undergoes metabolic transformations catalyzed by this enzyme, which could potentially influence gene expression, enzyme activity, and other molecular processes .
Temporal Effects in Laboratory Settings
It is known to be stable for at least 2 years when stored at -20°C .
Metabolic Pathways
This compound is involved in metabolic pathways catalyzed by the cytochrome P450 enzyme
Preparation Methods
2-Ethoxy-2-(2-naphthyl)acetonitrile can be synthesized through various methods. One common method involves the esterification of β-naphthol with ethyl alcohol and sulfuric acid . Another method includes the reaction of β-naphtholsodium with diethylsulfate in a weak aqueous base . Additionally, β-naphtholsodium can react with ethyl bromide to form the desired compound .
Chemical Reactions Analysis
2-Ethoxy-2-(2-naphthyl)acetonitrile undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Ethoxy-2-(2-naphthyl)acetonitrile is primarily used in scientific research as a fluorogenic substrate for cytochrome P450 assays . This application is significant in the study of enzyme activity and drug metabolism. The compound’s fluorescence properties make it a valuable tool in biochemical assays and research involving enzyme kinetics.
Comparison with Similar Compounds
2-Ethoxy-2-(2-naphthyl)acetonitrile can be compared with other similar compounds such as:
2-Naphthylacetonitrile: Lacks the ethoxy group, which affects its reactivity and applications.
4-(Trifluoromethyl)phenylacetonitrile: Contains a trifluoromethyl group instead of a naphthyl group, leading to different chemical properties and uses.
3-Pyridylacetonitrile: Contains a pyridine ring, which influences its chemical behavior and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct fluorescence properties and makes it suitable for use in cytochrome P450 assays .
Properties
IUPAC Name |
2-ethoxy-2-naphthalen-2-ylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-2-16-14(10-15)13-8-7-11-5-3-4-6-12(11)9-13/h3-9,14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SERAXWXRCADJHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C#N)C1=CC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437515 | |
Record name | 2-Ethoxy-2-(2-naphthyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60437515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33224-80-5 | |
Record name | 2-Ethoxy-2-(2-naphthyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60437515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Ethoxy-2-(2-naphthyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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